4-Fluoropyridine-2-carbaldehyde;hydrochloride
Description
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
4-fluoropyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H |
InChI Key |
ZBZSAIVUDNINAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)C=O.Cl |
Origin of Product |
United States |
Preparation Methods
Method Summary
A patented method describes the preparation of stable 4-fluoropyridine salts, which can be adapted for the hydrochloride of 4-fluoropyridine-2-carbaldehyde. The key steps include:
- Starting with 4-fluoropyridine hydrochloride, it is added to a biphasic mixture of aqueous ammonium hydroxide and methylene chloride.
- Formation of 4-pyridyldiazonium fluoride occurs, which is decomposed at 30–50 °C over 1.5 hours.
- During decomposition, nitrogen saturated with hydrogen fluoride is vented and condensed, allowing HF to reflux back.
- After gas evolution stops, the mixture is cooled to -10 °C and transferred to a neutralization vessel containing ammonium hydroxide and methylene chloride.
- The methylene chloride layer is separated, dried over silica gel, filtered, and washed.
- Hydrogen chloride gas is then passed into the methylene chloride solution to form the hydrochloride salt.
- Concentration under reduced pressure yields a yellow powder of 4-fluoropyridine hydrochloride with a melting point of 100 °C and a 54% yield.
Analytical Data
- Proton NMR confirms the expected pattern for 4-fluoropyridine hydrochloride with approximately 7% impurity.
- Percent nitrogen analysis supports the composition.
This method highlights the careful handling of diazonium intermediates and hydrogen fluoride gas for fluorination and salt formation.
Preparation via Reductive Hydrolysis of Pyridine-2-imidazoline Intermediates
Method Summary
Another approach, adapted from a patent for 4-pyridinecarboxaldehyde preparation (which can be modified for the fluorinated analog), involves:
- A solvent-free reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine at elevated temperatures (100–300 °C) for 10–15 hours to synthesize 4-pyridine-2-imidazolines.
- Subsequent reductive hydrolysis of the imidazoline intermediate under inert atmosphere to yield the corresponding pyridine-2-carbaldehyde.
Detailed Procedure Example
- Isonicotinic acid (26 g) is reacted with o-phenylenediamine (23.76 g) by heating sequentially at 160 °C for 4 hours, 200 °C for 3 hours, and 260 °C for 3 hours.
- After cooling, the product is recrystallized from ethyl acetate to give 4-pyridine-2-benzimidazoline with an 84% yield.
- 0.1 mol of this benzimidazoline is dissolved in 40 mL absolute ethanol under nitrogen and cooled to -10 °C.
- Sodium borohydride (2 g) is added portionwise while maintaining temperature below -5 °C for 2 hours.
- After reaction completion, ammonium chloride quenches excess borohydride.
- Ethanol is removed, and oxalic acid solution is added and refluxed for 2 hours.
- The reaction mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate.
- The final 4-pyridinecarboxaldehyde is obtained in 85% yield.
This method is noted for its low cost, clean process, short preparation time, and suitability for scale-up.
Formation of Hydrochloride Salt
The free base 4-fluoropyridine-2-carbaldehyde is converted to its hydrochloride salt by:
- Passing hydrogen chloride gas into a methylene chloride solution of the free base.
- Concentrating the solution under reduced pressure (30–50 mm Hg) at ambient temperature.
- This yields a yellow powder of the hydrochloride salt, as demonstrated in the fluoropyridine hydrochloride preparation.
Summary Table of Preparation Methods
Research Outcomes and Analytical Notes
- The diazonium salt method provides a moderate yield with careful control of hazardous intermediates and gases.
- The imidazoline intermediate route offers higher yields and is amenable to scale-up with relatively simple equipment.
- Both methods require purification steps such as recrystallization and solvent extraction to achieve high purity.
- Analytical confirmation by proton NMR and elemental analysis is standard to verify structure and purity.
- The hydrochloride salt form improves compound stability and handling.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridine-2-carbaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: 4-Fluoropyridine-2-carboxylic acid.
Reduction: 4-Fluoropyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
4-Fluoro-2-formylpyridine, a related compound, has applications in scientific research:
- Chemistry It is a building block in the synthesis of fluorinated compounds, useful in developing new synthetic methodologies.
- Biology Fluorinated pyridines, including this compound, are used in the design of biologically active molecules.
- Medicine It is explored for potential use in drug discovery and development because fluorinated compounds often exhibit improved pharmacokinetic properties, making them potential therapeutic agents.
- Industry It is used in the production of agrochemicals like herbicides and insecticides because of its ability to interact with biological targets effectively.
Antitumor Activity
Research suggests that derivatives of 2-formylpyridine, including 4-fluoro variants, exhibit antitumor activity. Structural modifications in related compounds can retain or enhance their antineoplastic properties, suggesting that this compound may possess similar effects against cancer cell lines.
Antioxidant Activity
The antioxidant potential of this compound has been investigated. Compounds structurally related to it have demonstrated hydroxyl radical scavenging activity and other antioxidant properties. The ability to scavenge free radicals like DPPH indicates that this compound may contribute to cellular protection against oxidative stress.
Mechanism of Action
The mechanism of action of 4-Fluoropyridine-2-carbaldehyde;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include pyridine derivatives with halogen, carboxamide, or ester substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison of Pyridine Derivatives
Key Observations :
- Fluorine vs.
- Aldehyde vs. Carboxamide : The aldehyde group in the target compound offers reactivity for condensation reactions, whereas carboxamide analogs (e.g., 4-Chloro-N-methylpyridine-2-carboxamide HCl) prioritize stability and hydrogen-bonding interactions .
- Hydrochloride Salt : All compounds listed as hydrochlorides exhibit improved aqueous solubility compared to free bases, critical for drug delivery .

Spectroscopic and Analytical Data
- IR Spectroscopy : Pyridine derivatives with electron-withdrawing groups (e.g., -F, -Cl) show characteristic C-F/C-Cl stretches at 1100–1200 cm⁻¹ and 600–800 cm⁻¹, respectively. Aldehydes exhibit strong C=O stretches near 1700 cm⁻¹ .
- ¹H NMR : Fluorine substituents deshield adjacent protons, causing downfield shifts. For example, the aldehyde proton in 4-fluoropyridine-2-carbaldehyde HCl may appear at δ 9.8–10.2 ppm, whereas carboxamide protons resonate near δ 7.5–8.5 ppm .
Biological Activity
4-Fluoropyridine-2-carbaldehyde;hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological molecules, therapeutic potential, and toxicity profiles.
Chemical Structure and Properties
4-Fluoropyridine-2-carbaldehyde is characterized by a pyridine ring with a fluorine atom at the 4-position and an aldehyde functional group at the 2-position. This structure influences its reactivity and interaction with biological targets.
Interaction with Biological Molecules
Research indicates that 4-Fluoropyridine-2-carbaldehyde interacts with various biological molecules, including enzymes and receptors. Its reactivity profile suggests potential applications in drug development, particularly as a lead compound for synthesizing more complex molecules with therapeutic properties.
Table 1: Summary of Biological Interactions
| Biological Target | Type of Interaction | Reference |
|---|---|---|
| Enzymes | Inhibition | |
| Receptors (e.g., nAChRs) | Modulation | |
| Cytochrome P450 Enzymes | Moderate inhibition |
Therapeutic Potential
Studies have explored the compound's role as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. For instance, compounds structurally related to 4-Fluoropyridine-2-carbaldehyde have shown promise as positive allosteric modulators of α7 nAChRs, suggesting potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases .
Case Study: α7 nAChR Modulation
In vitro studies demonstrated that derivatives of 4-Fluoropyridine-2-carbaldehyde exhibited significant modulation of α7 nAChRs, with effective concentrations (EC50) ranging from 0.14 to 2.5 µM, indicating strong activity compared to other known modulators .
Toxicity Profiles
Understanding the toxicity of 4-Fluoropyridine-2-carbaldehyde is crucial for its development as a pharmaceutical agent. Initial studies suggest that while some derivatives exhibit promising biological activity, they also possess moderate toxicity profiles. For instance, certain modifications to the compound structure have resulted in increased cytotoxicity against various cell lines, necessitating further investigation into structure-activity relationships (SAR) to optimize safety .
Table 2: Toxicity Data
Q & A
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?
- Factorial design : Employ a 2³ factorial matrix to test variables like temperature, catalyst loading, and solvent polarity. For instance, kinetic analysis of in vitro release data (e.g., via Weibull models) can identify rate-limiting steps in substitution reactions .
- Counterion effects : The hydrochloride group may participate in hydrogen bonding, altering reactivity. Replace with non-coordinating counterions (e.g., tetrafluoroborate) to assess steric/electronic influences on aldehyde reactivity .
Q. What in vitro assays are appropriate for evaluating bioactivity, and how should interference from the hydrochloride counterion be mitigated?
- Th17 differentiation assays : Similar to studies on RORγt inhibitors like Vimirogant hydrochloride, measure IL-17A suppression in splenocyte cultures. Use ion-exchange chromatography to remove the hydrochloride counterion before testing to avoid pH artifacts .
- Computational docking : Model interactions with biological targets (e.g., neuraminidase) using Schrödinger Suite, focusing on fluorine’s electronegativity and aldehyde’s electrophilicity. Validate with isothermal titration calorimetry (ITC) .
Methodological Considerations
- Data Contradiction Analysis : When conflicting biological activity data arise (e.g., varying IC₅₀ values), assess assay conditions (pH, solvent DMSO%) and counterion interference. Cross-reference with structural analogs (e.g., 3-chlorophenyl pyrazolo-pyridines) to isolate substituent effects .
- Waste Management : Segregate halogenated byproducts (e.g., chlorinated intermediates) and treat via professional waste services to comply with EPA guidelines, as detailed for chlorinated pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

